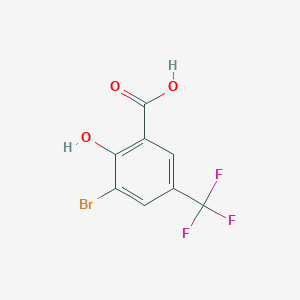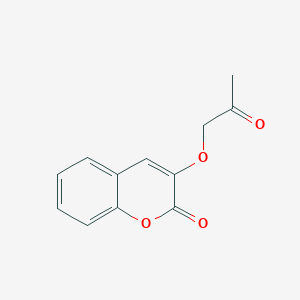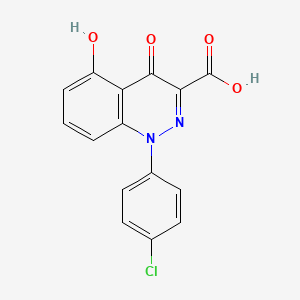
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted cinnoline derivatives, alcohols, and esters .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription processes. These actions contribute to its antimicrobial, antiviral, and anticancer properties .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but with a different position of the hydroxy group.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of a cinnoline ring.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a pyridine ring instead of a cinnoline ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
160161-66-0 |
|---|---|
Formule moléculaire |
C15H9ClN2O4 |
Poids moléculaire |
316.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-hydroxy-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O4/c16-8-4-6-9(7-5-8)18-10-2-1-3-11(19)12(10)14(20)13(17-18)15(21)22/h1-7,19H,(H,21,22) |
Clé InChI |
YHEMLIOLXQLDLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
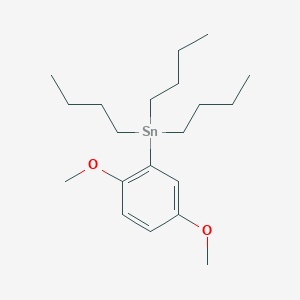
silane](/img/structure/B12558763.png)
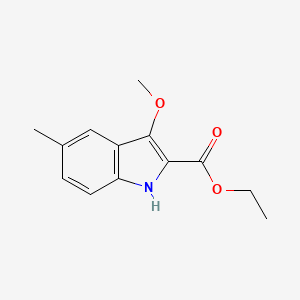

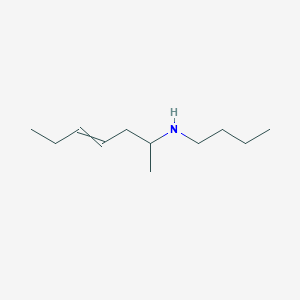
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

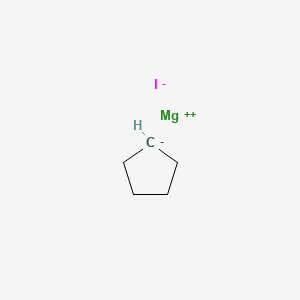
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
